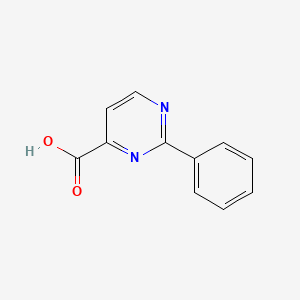

2-Phenylpyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPXFHFYDRRIJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617208 |

Source

|

| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16879-53-1 |

Source

|

| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-4-carboxylic Acid: Core Starting Materials and Methodologies

Abstract

2-Phenylpyrimidine-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the development of pharmaceuticals and functional materials. Its structural motif is prevalent in a range of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in medicinal and materials chemistry. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, with a core focus on the requisite starting materials. We will dissect the classical Pinner-type condensation, explore the underlying chemical principles, and present detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental scaffold in organic chemistry and biochemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] Substituted pyrimidines, such as 2-phenylpyrimidine-4-carboxylic acid, are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a wide array of diseases.[3] The strategic placement of the phenyl and carboxylic acid groups offers multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

This guide focuses on the most prevalent and reliable method for synthesizing the 2-phenylpyrimidine-4-carboxylic acid core: the condensation reaction between an N-C-N fragment (an amidine) and a C-C-C fragment (a 1,3-dicarbonyl compound or its equivalent).[2][5][6][7] Understanding the synthesis and sourcing of these key starting materials is paramount to achieving an efficient and scalable overall synthesis.

The Primary Synthetic Strategy: Pinner-Type Condensation

The most common and robust approach to constructing the 2-phenylpyrimidine-4-carboxylic acid ring system is a variation of the Pinner pyrimidine synthesis.[5][6] This strategy involves the cyclocondensation of benzamidine with a four-carbon β-ketoester, specifically ethyl 2,4-dioxobutanoate (also known as ethyl benzoylpyruvate).

This reaction elegantly assembles the pyrimidine ring by forming two new carbon-nitrogen bonds. The choice of these specific starting materials is dictated by the final desired product:

-

Benzamidine provides the N1, C2, and N3 atoms of the pyrimidine ring, along with the phenyl substituent at the C2 position.

-

Ethyl 2,4-dioxobutanoate supplies the C4, C5, and C6 atoms. The ketone at the C4 position and the ester at the C2 position of the butanoate chain direct the cyclization to form the pyrimidine-4-carboxylic acid ester, which is subsequently hydrolyzed.

Below is a visual representation of this core synthetic transformation.

Deep Dive into Starting Materials

The success of the overall synthesis hinges on the quality and accessibility of the two primary starting materials. This section provides a detailed look into their synthesis and critical properties.

Starting Material 1: Benzamidine

Benzamidine is typically used as its more stable hydrochloride salt. It serves as the N-C-N building block.

There are several established methods for preparing benzamidine hydrochloride, primarily starting from benzonitrile.

Method A: The Pinner Reaction This classic method involves the reaction of benzonitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride gas to form an imido ether hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield benzamidine hydrochloride.[8]

-

Step 1: Formation of Ethyl Benzimidate Hydrochloride: Dry hydrogen chloride gas is bubbled through a cooled solution of benzonitrile in absolute ethanol. The reaction is typically allowed to stand for an extended period to ensure complete formation of the solid imido ether hydrochloride.[8]

-

Step 2: Ammonolysis: The isolated imido ether hydrochloride is crushed and treated with an alcoholic solution of ammonia. The reaction mixture is shaken for several hours, precipitating ammonium chloride. The desired benzamidine hydrochloride is isolated from the filtrate after evaporation.[8]

Method B: From Benzonitrile and Ammonium Chloride A more direct, albeit higher-pressure, method involves heating benzonitrile with ammonium chloride in the presence of excess ammonia in an autoclave.[9] This approach bypasses the isolation of the imido ether intermediate.

-

Rationale: The high pressure and temperature facilitate the direct addition of ammonia to the nitrile, catalyzed by the acidic ammonium chloride. This method is often preferred for larger-scale industrial production due to its operational simplicity, despite the need for specialized equipment.

Method C: From Benzonitrile and Hydroxylamine Hydrochloride This route proceeds via a benzamidoxime intermediate. Benzonitrile reacts with hydroxylamine hydrochloride in the presence of a base to form benzamidoxime.[10][11] The benzamidoxime is then reduced (e.g., using Raney Ni and H2) and subsequently acidified with HCl to yield benzamidine hydrochloride.[10][11]

-

Step 1: Benzamidoxime Synthesis: To a flask, add hydroxylamine hydrochloride (1.1 eq), water, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).[10] Stir to dissolve, then add benzonitrile (1.0 eq). Cool the mixture to 10°C and slowly add 30% aqueous NaOH over 1 hour.[10] Warm the reaction to 40°C and maintain for 6 hours, monitoring by TLC. Upon completion, cool to 5°C and adjust the pH to 6-7 with 2N HCl to precipitate the product. Filter, wash with water, and dry to obtain benzamidoxime.[10]

-

Step 2: Reduction and Acidification: Charge an autoclave with the benzamidoxime (1.0 eq), methanol, and Raney Ni catalyst.[11] Pressurize with H2 (2-3 MPa) and heat to 50°C until hydrogen uptake ceases. After the reaction, filter off the catalyst and concentrate the filtrate to dryness. The crude product is then recrystallized from ethanol after treatment with hydrochloric acid to yield pure benzamidine hydrochloride.[11]

Starting Material 2: Ethyl 2,4-dioxobutanoate

This molecule is the C-C-C building block. It is a β,δ-diketoester, though it exists predominantly in its enol form, ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate.[12]

The most direct synthesis involves a Claisen condensation between an appropriate acetophenone and diethyl oxalate.[13] For the synthesis of the target molecule, the required starting materials would be acetophenone and diethyl oxalate.

-

Mechanism: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which deprotonates the α-carbon of the acetophenone. The resulting enolate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the final product after an acidic workup.[13]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add dry absolute ethanol. Carefully add sodium metal (1.0 eq) in small portions, allowing the exothermic reaction to proceed under control.

-

Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 eq) and acetophenone (1.0 eq) dropwise at room temperature.[13]

-

Reaction and Workup: Stir the reaction mixture overnight. A thick precipitate of the sodium salt of the product will form. Heat the mixture to 80°C for 30 minutes to ensure completion.[13] Cool the reaction and carefully acidify with dilute sulfuric acid or hydrochloric acid to a pH of ~2.[13]

-

Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[12][13]

Assembling the Core: The Condensation Reaction

With both starting materials in hand, the final cyclization can be performed. The reaction is typically carried out in a protic solvent like ethanol with a base.

Experimental Protocol: Synthesis of 2-Phenylpyrimidine-4-carboxylic Acid

-

Free-Basing Benzamidine (Optional but Recommended): Benzamidine hydrochloride is stirred with a base like 5N NaOH and extracted into an organic solvent like chloroform to yield the free base, which is often more reactive.[14] The solvent is then evaporated.

-

Condensation: The free benzamidine (1.0 eq) and ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) are dissolved in absolute ethanol.[14] A base such as sodium hydroxide or sodium ethoxide is added, and the mixture is refluxed for several hours (e.g., 3-24 hours).[14]

-

Hydrolysis: After the condensation is complete (monitored by TLC), an excess of aqueous sodium hydroxide solution is added directly to the reaction mixture, and reflux is continued for another 1-2 hours to hydrolyze the ethyl ester to the carboxylate salt.

-

Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and filtered. The filtrate is then cooled in an ice bath and acidified to pH ~6 with 1N hydrochloric acid.[14] The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-phenylpyrimidine-4-carboxylic acid.

Comparative Analysis of Synthetic Routes

| Parameter | Benzamidine Synthesis (Method C) | Ethyl 2,4-dioxobutanoate Synthesis | Overall Condensation |

| Key Reagents | Benzonitrile, Hydroxylamine HCl, Raney Ni | Acetophenone, Diethyl Oxalate, NaOEt | Benzamidine, β-Ketoester, Base |

| Advantages | High purity product[11], avoids gaseous HCl. | High yield, one-pot reaction.[13] | Convergent, robust, well-established. |

| Disadvantages | Use of pressurized H2 and Raney Ni catalyst. | Requires strictly anhydrous conditions. | Can require long reflux times. |

| Scalability | Moderate; autoclave required for reduction. | Excellent. | Good to excellent. |

| Safety Concerns | Handling of Raney Ni (pyrophoric), H2 gas. | Handling of sodium metal (flammable). | Use of strong bases. |

Conclusion

The synthesis of 2-phenylpyrimidine-4-carboxylic acid is most reliably achieved through the condensation of two key starting materials: benzamidine and ethyl 2,4-dioxobutanoate . A thorough understanding of the synthesis of these precursors is essential for the successful and efficient production of the final product. The Pinner-type condensation detailed in this guide represents a robust and scalable method, grounded in fundamental principles of organic chemistry. By carefully selecting and preparing the starting materials according to field-proven protocols, researchers can confidently access this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- Synthesis method of benzamidine hydrochloride.

-

Pinner pyrimidine synthesis . Slideshare. [Link]

-

acetamidine hydrochloride . Organic Syntheses Procedure. [Link]

-

Synthesis of benzamidine . PrepChem.com. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. [Link]

-

A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors . Journal of Sciences, Islamic Republic of Iran. [Link]

-

Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors . PubMed. [Link]

- CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.

-

A deconstruction–reconstruction strategy for pyrimidine diversification . PMC - NIH. [Link]

-

New strategies for the synthesis of pyrimidine derivatives . PubMed. [Link]

-

Pyrimidine synthesis . Organic Chemistry Portal. [Link]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine . ResearchGate. [Link]

-

ChemInform Abstract: New Strategies for the Synthesis of Pyrimidine Derivatives . ResearchGate. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES . Mansoura University. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 . NIH. [Link]

-

2 - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance . ProQuest. [Link]

-

Synthesis of 2-[4-(cyanoacetylamino)phenyl]-4-hydroxy-5-pyrimidine carboxylic acid . Molbase. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]

- 12. CAS 6296-54-4: Ethyl α,γ-dioxobenzenebutanoate [cymitquimica.com]

- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 14. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Phenylpyrimidine-4-carboxylic acid, a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group and a carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds, making a thorough understanding of its physicochemical properties crucial for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of 2-phenylpyrimidine-4-carboxylic acid, supported by experimental protocols and an analysis of the implications of these properties for research and development.

Chemical Structure and Basic Properties

2-Phenylpyrimidine-4-carboxylic acid possesses the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol [1]. Its structure, characterized by the presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen), dictates its intermolecular interactions and, consequently, its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| CAS Number | 16879-53-1 | |

| Computed XLogP3-AA | 1.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 |

The computed XLogP3-AA value of 1.7 suggests a moderate lipophilicity, which is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Melting Point

Experimental Protocol for Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-step Methodology:

-

Sample Preparation: Ensure the sample of 2-phenylpyrimidine-4-carboxylic acid is completely dry. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating and Observation: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Record Melting Range: Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point of the compound. A narrow melting range (0.5-2°C) is indicative of high purity.

Solubility

The solubility of a compound in various solvents is a critical parameter for its handling, purification, formulation, and biological activity. Due to the presence of both a polar carboxylic acid group and a nonpolar phenylpyrimidine core, 2-phenylpyrimidine-4-carboxylic acid is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water and nonpolar organic solvents. The solubility of carboxylic acids generally increases in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt[3].

Experimental Protocol for Qualitative Solubility Assessment

Diagram of Solubility Testing Workflow

Caption: A simple workflow for the qualitative assessment of solubility.

Step-by-step Methodology:

-

Sample Preparation: Place approximately 10 mg of 2-phenylpyrimidine-4-carboxylic acid into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, dichloromethane, hexane).

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by shaking for at least one minute.

-

Observation: Observe each tube to determine if the solid has completely dissolved. If the solution is clear, the compound is considered soluble. If a solid remains, it is considered insoluble or sparingly soluble.

-

pH-Dependent Solubility: For aqueous solubility, test the solubility in deionized water, 5% aqueous HCl, and 5% aqueous NaOH to assess the impact of pH.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. The carboxylic acid group in 2-phenylpyrimidine-4-carboxylic acid is the primary acidic proton. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of the pyrimidine ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.2).

While an experimental pKa for 2-phenylpyrimidine-4-carboxylic acid is not available in the searched literature, a predicted pKa for the isomeric 2-phenylpyrimidine-5-carboxylic acid is 2.73 ± 0.10[2]. This suggests that 2-phenylpyrimidine-4-carboxylic acid is a relatively strong organic acid.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of an acid.

Diagram of Potentiometric Titration Workflow

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-step Methodology:

-

Sample Preparation: Accurately weigh a sample of 2-phenylpyrimidine-4-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in pure water is low).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-phenylpyrimidine-4-carboxylic acid is expected to show distinct signals for the aromatic protons of the phenyl and pyrimidine rings, as well as a characteristic downfield signal for the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet in the region of 10-13 ppm. The chemical shifts and coupling patterns of the aromatic protons will provide detailed information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of 160-180 ppm. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms in the pyrimidine ring and the phenyl substituent.

While specific experimental NMR data for 2-phenylpyrimidine-4-carboxylic acid is not available, analysis of related structures can provide expected chemical shift ranges. For instance, in derivatives of 2-phenyl-quinoline-4-carboxylic acid, the carboxylic acid proton appears around 11.74 ppm, and the carbonyl carbon is observed around 166-170 ppm[4].

Infrared (IR) Spectroscopy

The IR spectrum of 2-phenylpyrimidine-4-carboxylic acid will be characterized by the absorptions of its functional groups. Key expected absorptions include:

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹. Conjugation with the pyrimidine ring is likely to shift this band to the lower end of the range.

-

C=N and C=C Stretches: Medium to strong absorptions in the 1650-1450 cm⁻¹ region, corresponding to the aromatic rings.

-

C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-phenylpyrimidine-4-carboxylic acid is expected to show absorption bands corresponding to π → π* transitions of the conjugated phenylpyrimidine system. The presence of the carboxylic acid group may cause a slight shift in the absorption maxima compared to the parent 2-phenylpyrimidine. The extended conjugation in the molecule will likely result in absorption at wavelengths above 200 nm.

Conclusion

The physicochemical properties of 2-phenylpyrimidine-4-carboxylic acid, including its moderate lipophilicity, expected high melting point, pH-dependent solubility, and characteristic spectroscopic features, are all critical factors that influence its potential applications. This technical guide has provided an overview of these properties and detailed experimental protocols for their determination. While experimental data for this specific compound is limited in the public domain, the provided information, based on the known behavior of related compounds and general chemical principles, serves as a valuable resource for researchers and developers working with this and similar molecular scaffolds. Further experimental characterization of 2-phenylpyrimidine-4-carboxylic acid is warranted to fully elucidate its properties and unlock its potential in various scientific fields.

References

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. 2017;22(1):107. Available from: [Link]

-

PubChem. 2-Phenylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Accessed 2024 Jan 4]. Available from: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016;21(3):340. Available from: [Link]

-

Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. 2018;155:590-595. Available from: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. 2023;15(2):492-505. Available from: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Bioorganic & Organic Chemistry. 2018;2(5):208-212. Available from: [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Accessed 2024 Jan 4]. Available from: [Link]

-

Determination of melting point of an organic compound. BYJU'S. [Accessed 2024 Jan 4]. Available from: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022;10:939335. Available from: [Link]

-

Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate. [Accessed 2024 Jan 4]. Available from: [Link]

-

Experiment 1 - Melting Points. [Accessed 2024 Jan 4]. Available from: [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Accessed 2024 Jan 4]. Available from: [Link]

-

Organic Chemistry: Melting Points. Scribd. [Accessed 2024 Jan 4]. Available from: [Link]

Sources

- 1. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-PHENYL-PYRIMIDINE-5-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

spectroscopic data of 2-phenylpyrimidine-4-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylpyrimidine-4-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-phenylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct, published spectra for this specific molecule are not aggregated in a single public repository, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this molecule. This includes detailed interpretations of expected spectra, standard experimental protocols, and the causal logic behind the spectroscopic signatures. The aim is to equip researchers, scientists, and drug development professionals with a validated framework for the structural elucidation and verification of 2-phenylpyrimidine-4-carboxylic acid and its derivatives.

Molecular Structure and Spectroscopic Overview

2-Phenylpyrimidine-4-carboxylic acid (C₁₁H₈N₂O₂) is a bifunctional molecule featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position.[1][2] This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for confirming its identity and purity after synthesis.

The structural characterization relies on a multi-technique approach:

-

NMR Spectroscopy to elucidate the precise carbon-hydrogen framework and connectivity.

-

IR Spectroscopy to confirm the presence of key functional groups, particularly the carboxylic acid moiety.

-

Mass Spectrometry to determine the molecular weight and gain insight into the molecule's fragmentation patterns, further confirming its structure.

Caption: Molecular Structure of 2-phenylpyrimidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the molecule's skeleton and the spatial relationships between atoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons through spin-spin coupling. The acidic proton of the carboxyl group is highly diagnostic, typically appearing as a broad singlet at a very high chemical shift (>10 ppm) due to strong deshielding and hydrogen bonding.[3][4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 12.0 | Broad Singlet | 1H | COOH | Deshielded acidic proton, position is solvent and concentration dependent. |

| ~8.9 | Doublet | 1H | H6 (pyrimidine) | Adjacent to ring nitrogen (N1), highly deshielded. Coupled to H5. |

| ~8.4 | Multiplet | 2H | H2', H6' (phenyl) | Ortho protons on the phenyl ring, deshielded by the pyrimidine ring. |

| ~7.8 | Doublet | 1H | H5 (pyrimidine) | Coupled to H6. |

| ~7.5 | Multiplet | 3H | H3', H4', H5' (phenyl) | Meta and para protons on the phenyl ring, appearing in the typical aromatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Carboxyl carbons are significantly deshielded and appear at the downfield end of the spectrum (165-185 ppm).[6][7] Aromatic carbons resonate in the 120-170 ppm range.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O (Carboxyl) | Highly deshielded carbonyl carbon of an aromatic carboxylic acid.[6][8] |

| ~164 | C2, C4 (pyrimidine) | Carbons directly bonded to two nitrogen atoms or a nitrogen and the carboxyl group are highly deshielded. |

| ~158 | C6 (pyrimidine) | Carbon adjacent to a ring nitrogen. |

| ~137 | C1' (ipso-phenyl) | Quaternary carbon of the phenyl ring attached to the pyrimidine. |

| ~131 | C4' (para-phenyl) | Para carbon of the phenyl ring. |

| ~129 | C2', C3', C5', C6' | Ortho and meta carbons of the phenyl ring, may overlap. |

| ~122 | C5 (pyrimidine) | Pyrimidine carbon resonating at a relatively upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The carboxylic acid group has several distinct and characteristic absorption bands that make it easily identifiable.

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding (dimerization).[3][9][10]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch | Characteristic very broad absorption for a hydrogen-bonded carboxylic acid dimer.[5] |

| ~3100 - 3000 | Medium, Sharp | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the phenyl and pyrimidine rings. |

| ~1720 - 1690 | Strong, Sharp | C=O stretch | Carbonyl stretch of an aromatic carboxylic acid, frequency lowered by conjugation.[3][4] |

| ~1600, ~1450 | Medium - Strong | C=C and C=N stretch | Aromatic ring stretching vibrations from both the phenyl and pyrimidine rings. |

| ~1300 | Medium | C-O stretch | Coupled C-O stretching and O-H bending vibrations. |

| ~920 | Broad, Medium | O-H bend | Out-of-plane bend of the hydrogen-bonded dimer. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be seen.

Predicted Mass Spectrum

The molecular formula C₁₁H₈N₂O₂ gives a monoisotopic mass of 200.0586 g/mol .[1] The primary goal is to observe this molecular ion. Key fragmentation pathways often involve the loss of the carboxylic acid group.

| Expected m/z | Ion | Rationale |

| 201.0664 | [M+H]⁺ | Protonated molecular ion (positive ion mode). |

| 199.0512 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode). |

| 156.0664 | [M-COOH+H]⁺ | Loss of the carboxyl radical (45 Da), a common fragmentation. |

| 155.0582 | [M-H-CO₂]⁻ | Decarboxylation (loss of 44 Da) from the deprotonated molecule. |

Plausible Fragmentation Pathway

A primary fragmentation route for aromatic carboxylic acids is decarboxylation upon ionization.

Caption: Predicted fragmentation showing loss of carbon dioxide.

Conclusion

The structural verification of 2-phenylpyrimidine-4-carboxylic acid is definitively achievable through a combined spectroscopic approach. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy will provide unambiguous evidence of the critical carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching bands. Finally, mass spectrometry will confirm the molecular weight and support the structure through predictable fragmentation patterns like decarboxylation. This guide provides the theoretical and practical framework necessary for researchers to confidently interpret their experimental data and validate the synthesis of this important chemical entity.

References

-

Guan, Q. et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

PubChem (n.d.). 2-Phenylpyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y. et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. Available at: [Link]

-

ChemBK (n.d.). 2-Phenylpyrimidine-4-carboxylic acid. Available at: [Link]

-

University of California, Davis (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

University of Calgary (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]

-

OpenStax (2023). Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

-

North Carolina State University Libraries (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

-

Problems in Chemistry (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

-

University of California, Davis (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 2-Phenylpyrimidine-4-carboxylic acid | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid: From Foundational Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 2-phenylpyrimidine-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We will delve into the foundational principles that led to its first synthesis, explore modern and efficient synthetic routes, and discuss its emerging importance in various therapeutic areas.

The Genesis of a Scaffold: A Historical Perspective

The story of 2-phenylpyrimidine-4-carboxylic acid is intrinsically linked to the birth of pyrimidine chemistry in the late 19th century. The systematic investigation of pyrimidines was initiated by Adolf Pinner in 1884.[1] His groundbreaking work involved the condensation of amidines with β-dicarbonyl compounds, a reaction now famously known as the Pinner pyrimidine synthesis.[1][2] This fundamental reaction laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.

While the parent pyrimidine was first prepared by Gabriel and Colman in 1900 by a different route, the Pinner synthesis remains a cornerstone for producing substituted pyrimidines.[1] The general principle of the Pinner synthesis involves the reaction of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound.[2][3]

The first synthesis of 2-phenylpyrimidine-4-carboxylic acid, though not explicitly detailed in a single "discovery" paper in the readily available literature, can be logically deduced from these early principles. The reaction would have involved the condensation of benzamidine (providing the 2-phenyl group) with a four-carbon β-dicarbonyl compound bearing a carboxyl group or a precursor. A likely candidate for this dicarbonyl component is oxaloacetic acid or its esters (e.g., diethyl oxaloacetate).

The chemical logic behind this pioneering synthesis is elegantly simple yet powerful. The two nitrogen atoms from the amidine react with the two carbonyl groups of the dicarbonyl compound to form the stable six-membered pyrimidine ring.

Synthetic Methodologies: From Classic to Contemporary

The synthesis of 2-phenylpyrimidine-4-carboxylic acid and its derivatives has evolved significantly since the foundational work of Pinner. Modern methods offer improved yields, greater substrate scope, and more environmentally benign reaction conditions.

The Classic Pinner Synthesis and its Variations

The traditional Pinner synthesis remains a viable, albeit sometimes low-yielding, method. The general protocol involves the condensation of benzamidine hydrochloride with a suitable β-ketoester in the presence of a base.

Experimental Protocol: A Representative Pinner-type Synthesis

-

Reactant Preparation: Dissolve benzamidine hydrochloride and an equimolar amount of diethyl oxaloacetate in a suitable solvent such as ethanol.

-

Base Addition: Slowly add a solution of a base, for example, sodium ethoxide in ethanol, to the reactant mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with an acid (e.g., dilute hydrochloric acid) and extract the product with an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-phenylpyrimidine-4-carboxylic acid ester, which can then be hydrolyzed to the carboxylic acid.

The causality behind these steps lies in the base-catalyzed condensation mechanism. The base deprotonates the active methylene group of the β-ketoester, which then undergoes a nucleophilic attack on the amidine carbon. Subsequent cyclization and dehydration lead to the formation of the pyrimidine ring.

Diagram of the Pinner Synthesis for 2-Phenylpyrimidine-4-carboxylic Acid

Caption: Pinner synthesis workflow.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the 2-phenylpyrimidine-4-carboxylic acid scaffold. These often involve multi-component reactions and transition-metal catalysis.

For instance, a modern approach might utilize a palladium-catalyzed cross-coupling reaction to introduce the phenyl group at a later stage of the synthesis, allowing for greater diversity in the final products.[4] Other methods employ novel starting materials and catalytic systems to improve reaction efficiency and functional group tolerance.[5]

Physicochemical Properties

2-Phenylpyrimidine-4-carboxylic acid is a white to off-white solid. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [6] |

| Molecular Weight | 200.19 g/mol | [6] |

| CAS Number | 16879-53-1 | [6] |

Biological Significance and Therapeutic Potential

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The 2-phenylpyrimidine-4-carboxylic acid core and its derivatives have attracted significant interest due to their diverse biological activities.

Recent research has explored derivatives of this scaffold as:

-

Antifungal Agents: By targeting enzymes like CYP51, which is crucial for fungal cell membrane biosynthesis, 2-phenylpyrimidine derivatives have shown promise as potent antifungal compounds.[4]

-

Anticancer Agents: The pyrimidine ring is a common feature in many anticancer drugs. Derivatives of 2-phenylpyrimidine-4-carboxylic acid have been investigated for their potential to inhibit various kinases and other targets involved in cancer progression.

-

Enzyme Inhibitors: The structural features of this scaffold make it an attractive starting point for the design of inhibitors for various enzymes. For example, derivatives have been synthesized and evaluated as xanthine oxidase inhibitors.[7]

The versatility of the 2-phenylpyrimidine-4-carboxylic acid core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for various therapeutic targets.

Diagram of the Role of 2-Phenylpyrimidine Derivatives as CYP51 Inhibitors

Caption: Inhibition of ergosterol biosynthesis.

Future Directions

The rich history and proven biological relevance of the 2-phenylpyrimidine-4-carboxylic acid scaffold ensure its continued importance in drug discovery. Future research will likely focus on:

-

Development of Novel Catalytic Syntheses: The discovery of new catalysts and reaction pathways will enable more efficient and sustainable production of these compounds.

-

Exploration of New Therapeutic Targets: High-throughput screening and rational drug design will uncover new biological targets for this versatile scaffold.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will guide the design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

References

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

- 7. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-phenylpyrimidine-4-carboxylic acid CAS number 16879-53-1

An In-Depth Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid (CAS: 16879-53-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. When functionalized with a phenyl group and a carboxylic acid, as in 2-phenylpyrimidine-4-carboxylic acid, it becomes a versatile building block for creating targeted molecular libraries. While public domain data on the specific biological activities of 2-phenylpyrimidine-4-carboxylic acid (CAS 16879-53-1) is limited, its structural motifs are present in compounds with significant therapeutic potential. Derivatives of the 2-phenylpyrimidine scaffold have shown promise as potent antifungal agents and enzyme inhibitors.[1][2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, outlines a robust synthetic and analytical workflow, and explores its potential applications as a core scaffold in modern drug discovery, grounded in the activities of closely related analogues.

Physicochemical Properties and Structural Analysis

2-Phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound featuring three key functional regions: a phenyl ring, a pyrimidine core, and a carboxylic acid group. This combination imparts a unique set of electronic and steric properties that are advantageous for molecular recognition and binding to biological targets.

| Property | Value | Source |

| CAS Number | 16879-53-1 | [3][4][5] |

| Molecular Formula | C₁₁H₈N₂O₂ | [3][5] |

| Molecular Weight | 200.19 g/mol | [3][5] |

| IUPAC Name | 2-phenylpyrimidine-4-carboxylic acid | [5] |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | [5] |

| MDL Number | MFCD11519878 | [3] |

The planar phenyl ring provides a hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions within protein binding pockets. The pyrimidine core, with its two nitrogen atoms, acts as a hydrogen bond acceptor, while the carboxylic acid at the 4-position is a critical handle for synthetic elaboration and can serve as a key hydrogen bond donor/acceptor or a point of attachment for linkers.

Synthesis and Purification

While multiple routes to substituted pyrimidines exist, a common and reliable strategy involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 2-phenylpyrimidine-4-carboxylic acid, a logical approach is the reaction of benzamidine with a derivative of oxaloacetic acid, such as its ester, followed by hydrolysis.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-phenylpyrimidine-4-carboxylic acid.

Experimental Protocol: Synthesis

This protocol describes a robust method for laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 2-phenylpyrimidine-4-carboxylate

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.16 g (100 mmol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the sodium ethoxide solution, add 15.6 g (100 mmol) of benzamidine hydrochloride. Stir the mixture for 15 minutes.

-

Addition of Dicarbonyl: Slowly add 18.8 g (100 mmol) of diethyl 2-oxobutanedioate to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

-

Causality: The basic conditions facilitated by sodium ethoxide deprotonate the benzamidine, allowing it to act as a nucleophile in the condensation reaction with the dicarbonyl compound to form the pyrimidine ring.

-

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of the ester intermediate should form. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield pure ethyl 2-phenylpyrimidine-4-carboxylate.

Step 2: Hydrolysis to 2-Phenylpyrimidine-4-carboxylic acid

-

Saponification: Suspend the dried ester intermediate (e.g., 22.8 g, ~100 mmol theoretical) in a mixture of 100 mL of ethanol and 100 mL of 2M aqueous sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 4 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester spot).

-

Causality: The ester is hydrolyzed to its corresponding carboxylate salt under basic conditions. This is a classic saponification reaction.

-

-

Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly acidify the solution to pH 3-4 by the dropwise addition of 6M hydrochloric acid while stirring vigorously.

-

Precipitation and Collection: A white precipitate of 2-phenylpyrimidine-4-carboxylic acid will form. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60°C.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Predicted Spectroscopic Profile

Based on the structure and data for similar compounds, the following spectroscopic features are expected.[6][7]

| Technique | Expected Features |

| FT-IR (ATR) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), aromatic C=C stretches (~1600, 1580 cm⁻¹) |

| ¹H NMR (400 MHz, DMSO-d₆) | ~13.0 ppm (s, 1H, COOH, broad), ~8.5-8.7 ppm (m, 2H, phenyl ortho), ~7.5-7.8 ppm (m, 4H, phenyl meta/para & pyrimidine H6), ~7.4 ppm (d, 1H, pyrimidine H5) |

| ¹³C NMR (100 MHz, DMSO-d₆) | ~165-170 ppm (C=O), ~160-165 ppm (pyrimidine C2, C4), ~128-135 ppm (phenyl carbons), ~115-125 ppm (pyrimidine C5, C6) |

| LC-MS (ESI+) | Expected [M+H]⁺ at m/z = 201.06 |

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity of the compound is determined by integrating the peak area of the main analyte and expressing it as a percentage of the total peak area. A pure sample should exhibit a single major peak.

Biological Significance and Therapeutic Potential

The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. By modifying the core, researchers can develop potent and selective inhibitors for various therapeutic areas.

Known Activities of Structural Analogs

-

Antifungal Agents (CYP51 Inhibitors): A key application for this scaffold is in the development of antifungal drugs.[1] Derivatives of 2-phenylpyrimidine have been designed to target lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is essential for fungal cell membrane integrity, and its inhibition leads to fungal cell death.[1]

-

Xanthine Oxidase (XO) Inhibitors: Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase.[2] This enzyme plays a crucial role in purine metabolism, and its inhibition is a validated strategy for treating hyperuricemia and gout.

Mechanism of Action: CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a CYP51 inhibitor.

Exemplary Experimental Protocol: In Vitro CYP51 Inhibition Assay

To evaluate the potential of 2-phenylpyrimidine-4-carboxylic acid or its derivatives as antifungal agents, a cell-free enzymatic assay is a crucial first step. This protocol describes a fluorescence-based assay for measuring CYP51 inhibition.

Principle: This assay uses a fluorescent substrate that is metabolized by recombinant human or fungal CYP51. An active inhibitor will prevent the metabolism of the substrate, resulting in a stable fluorescent signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Materials:

-

Recombinant, purified CYP51 enzyme (e.g., from Candida albicans).

-

Fluorescent CYP51 substrate (e.g., a commercially available probe).

-

NADPH regenerating system.

-

Potassium phosphate buffer (pH 7.4).

-

Test compound (2-phenylpyrimidine-4-carboxylic acid) and positive control (e.g., Fluconazole).

-

96-well black microplates.

-

Fluorescence plate reader.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add 50 µL of potassium phosphate buffer.

-

Add Compound: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Prepare a solution of the CYP51 enzyme and the NADPH regenerating system in buffer. Add 25 µL of this solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Prepare a solution of the fluorescent substrate in buffer. Add 25 µL of this solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Stop the reaction by adding a suitable stop solution (if required by the kit) or proceed directly to measurement. Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

2-Phenylpyrimidine-4-carboxylic acid is a high-value chemical scaffold with significant potential in drug discovery and development. Its straightforward synthesis, versatile chemical handles, and the proven biological activities of its close analogs make it an attractive starting point for the generation of novel therapeutic agents. As demonstrated, derivatives have shown potent activity as antifungal CYP51 inhibitors and xanthine oxidase inhibitors. This technical guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and evaluate this compound and its derivatives, paving the way for the discovery of next-generation medicines.

References

-

Aaron Chemicals LLC. 16879-53-1 | MFCD09258697 | 2-Phenylpyrimidine-4-carboxylic acid. [Link]

-

PubChem. 2-Phenylpyrimidine-4-carboxylic acid | C11H8N2O2 | CID 21709141. [Link]

-

PubMed. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

-

American Elements. 2-Phenylpyrimidine-4-carboxylic acid | 16879-53-1. [Link]

-

National Institutes of Health (NIH). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]

-

MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

-

OpenStax. Organic Chemistry: 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 16879-53-1 | 2-Phenylpyrimidine-4-carboxylic acid - Synblock [synblock.com]

- 4. 16879-53-1 | MFCD09258697 | 2-PHENYLPYRIMIDINE-4-CARBOXYLIC ACID [aaronchem.com]

- 5. 2-Phenylpyrimidine-4-carboxylic acid | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid (C₁₁H₈N₂O₂) for Researchers

Executive Summary: This document provides an in-depth technical overview of 2-phenylpyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its core physicochemical properties, outline a robust synthetic protocol, discuss methods for its analytical characterization, and survey its current and potential applications as a scaffold for novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a quintessential "privileged scaffold" in pharmacology, forming the core of numerous approved drugs and biologically active molecules. Its nitrogen atoms act as key hydrogen bond acceptors, enabling precise interactions with biological targets. When functionalized, as in 2-phenylpyrimidine-4-carboxylic acid, the scaffold offers a versatile three-dimensional framework for designing potent and selective inhibitors for a range of enzymes and receptors.

The title compound, featuring a phenyl group at the 2-position and a carboxylic acid at the 4-position, serves as a crucial starting material or intermediate. The carboxylic acid moiety, in particular, provides a versatile synthetic handle for creating diverse libraries of amides, esters, and other derivatives through well-established coupling reactions[1]. Research into derivatives of this and closely related structures has revealed promising activity in oncology, mycology, and inflammatory diseases, underscoring its importance for modern drug discovery programs[2][3][4].

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. 2-Phenylpyrimidine-4-carboxylic acid is identified by its unique chemical structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | 2-phenylpyrimidine-4-carboxylic acid | [5] |

| CAS Number | 16879-53-1 | [5][6] |

| Molecular Formula | C₁₁H₈N₂O₂ | [5][6] |

| Molecular Weight | 200.19 g/mol | [5][6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | [5] |

| InChIKey | RBPXFHFYDRRIJQ-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | [5] |

| Hydrogen Bond Acceptors | 4 (2 from pyrimidine nitrogens, 2 from carboxyl oxygens) | [5] |

Solubility and Physical State: As a carboxylic acid with a significant aromatic component, 2-phenylpyrimidine-4-carboxylic acid is expected to be a solid at room temperature. Its solubility in water is predicted to be low; however, it should be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol or ethanol[7]. The carboxylic acid group allows for salt formation with bases, which can significantly enhance aqueous solubility.

Synthesis and Purification: A Validated Approach

The synthesis of 2-phenylpyrimidine-4-carboxylic acid is most reliably achieved through the hydrolysis of its corresponding ester, such as a methyl or ethyl ester. This common and high-yielding final step ensures the selective formation of the carboxylic acid without compromising the core heterocyclic structure. The rationale for this two-step approach is rooted in the accessibility of the ester precursors via cyclization reactions and the straightforward nature of the subsequent saponification.

Caption: A generalized workflow for the synthesis of 2-phenylpyrimidine-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established methodologies for the saponification of heterocyclic esters[8]. It is designed to be self-validating through in-process checks and final product characterization.

Reagents and Materials:

-

Ethyl 2-phenylpyrimidine-4-carboxylate (1 equivalent)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) aqueous solution (2-3 equivalents)

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 2-phenylpyrimidine-4-carboxylate (1.0 eq) in a 1:1 mixture of methanol and THF (e.g., 10 mL per gram of ester).

-

Saponification: Add 1 M aqueous NaOH (2.5 eq) to the solution. Equip the flask with a magnetic stirrer and stir the mixture at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting ester spot has been completely consumed, typically within 3-5 hours. The product will appear as a new, more polar spot at the baseline.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (MeOH and THF) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous residue in an ice bath. Slowly add 1 M HCl while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Protons on the phenyl ring will appear in the δ 7.5-8.5 ppm region. The two protons on the pyrimidine ring will also be in the downfield aromatic region, likely showing characteristic splitting patterns. A broad singlet corresponding to the carboxylic acid proton will be observed far downfield, typically >10 ppm, and is D₂O exchangeable.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically from 2500-3300 cm⁻¹. A strong, sharp absorption for the C=O (carbonyl) stretch will be present around 1700-1730 cm⁻¹. Other key peaks include C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₈N₂O₂) by providing an exact mass measurement. For the neutral molecule, the [M+H]⁺ ion would be expected at m/z 201.0658.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylpyrimidine-4-carboxylic acid scaffold is a valuable starting point for developing targeted therapies. Its derivatives have shown potential in several key therapeutic areas.

Caption: The role of the core scaffold in developing targeted therapeutic agents.

-

Xanthine Oxidase (XO) Inhibitors: Derivatives of the closely related 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been designed and synthesized as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout[2]. The core scaffold correctly positions functional groups to interact with the enzyme's active site.

-

Antifungal Agents: The 2-phenylpyrimidine moiety has been successfully incorporated into novel inhibitors of fungal lanosterol 14α-demethylase (CYP51)[3]. The carboxylic acid group on the core structure allows for the attachment of various side chains designed to optimize binding to the fungal enzyme over its human counterparts, a key strategy for ensuring selectivity and reducing toxicity.

-

Antitumor Activity: Pyrimidine-4-carboxylic acid derivatives have been investigated for their potential as anticancer drugs[4]. Furthermore, related structures like 2-phenylquinoline-4-carboxylic acid have been used to develop novel Histone Deacetylase (HDAC) inhibitors, which are a validated class of anticancer agents[9]. This suggests that the 2-phenylpyrimidine-4-carboxylic acid core could serve as an effective "cap group" in the classic pharmacophore model for HDAC inhibitors.

Conclusion

2-Phenylpyrimidine-4-carboxylic acid is more than a simple chemical reagent; it is a highly versatile and strategically important building block for modern drug discovery. Its robust synthesis, well-defined physicochemical properties, and the proven biological potential of its derivatives make it an invaluable tool for researchers. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in the development of next-generation therapeutics.

References

-

2-Phenylpyrimidine-4-carboxylic acid - ChemBK. ChemBK. Available at: [Link]

-

2-Phenylpyrimidine-4-carboxylic acid | C11H8N2O2 | CID 21709141 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (NIH). Available at: [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Available at: [Link]

-

Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]

- 2. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 5. 2-Phenylpyrimidine-4-carboxylic acid | C11H8N2O2 | CID 21709141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

A Technical Guide to 2-Phenylpyrimidine-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles stand as a cornerstone of drug design. Among these, the pyrimidine scaffold is particularly noteworthy, forming the core of numerous therapeutic agents and biologically active molecules.[1] This guide provides a detailed technical overview of 2-phenylpyrimidine-4-carboxylic acid, a key intermediate and structural motif in the development of novel therapeutics. Its unique combination of a phenyl ring, a pyrimidine core, and a carboxylic acid functional group offers a versatile platform for synthetic elaboration and interaction with biological targets.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic rationale, detailed characterization, physicochemical properties, and the established biological relevance of the 2-phenylpyrimidine scaffold, providing a comprehensive resource for its application in drug discovery programs.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's identity and physicochemical characteristics is fundamental to its application in research and development. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to pharmacokinetics.

Table 1: Chemical Identifiers for 2-Phenylpyrimidine-4-carboxylic acid [2]

| Identifier | Value |

| IUPAC Name | 2-phenylpyrimidine-4-carboxylic acid |

| CAS Number | 16879-53-1 |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O |

| InChIKey | RBPXFHFYDRRIJQ-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Significance |

| XLogP3 | 1.7[2] | This value suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability, a desirable trait for oral bioavailability. |

| pKa | ~3.5 - 4.5 | The carboxylic acid proton's acidity is influenced by the electron-withdrawing nature of the pyrimidine ring, making it a stronger acid than benzoic acid (pKa ~4.2). The precise pKa is critical for understanding its ionization state at physiological pH, which affects solubility and target binding. |

| Hydrogen Bond Donors | 1 (from -COOH) | The carboxylic acid group can act as a hydrogen bond donor, a key interaction for binding to many biological targets. |

| Hydrogen Bond Acceptors | 4 (2 from -COOH, 2 from pyrimidine N) | Multiple acceptor sites allow for a variety of hydrogen bonding interactions, enhancing the potential for high-affinity binding to protein targets. |

Synthesis and Mechanism

The synthesis of pyrimidine rings is a well-established field of heterocyclic chemistry. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For 2-phenylpyrimidine-4-carboxylic acid, a logical and field-proven approach is the reaction of benzamidine with an ethyl ester of a 4-carbon α,γ-dicarbonyl acid, followed by saponification.